molecular formula C7H17N3 B3053854 1,4,7-Triazecane CAS No. 56575-49-6

1,4,7-Triazecane

Cat. No.: B3053854
CAS No.: 56575-49-6
M. Wt: 143.23 g/mol
InChI Key: ITIURFCAPKNNCK-UHFFFAOYSA-N
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Description

1,4,7-Triazecane: is a cyclic organic compound with the molecular formula C₆H₁₅N₃ . It is a member of the azamacrocycle family, which are compounds containing nitrogen atoms within a ring structure. This compound is formally derived from cyclononane by replacing three equidistant carbon atoms with nitrogen atoms. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7-Triazecane can be synthesized through several methods. One common approach involves the macrocyclization of diethylene triamine with ethylene glycol ditosylate. The reaction typically proceeds in the presence of a base such as sodium ethoxide, which facilitates the cyclization process. The resulting product is then purified through various chromatographic techniques to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated purification systems can streamline the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 1,4,7-Triazecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4,7-Triazecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7-triazecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable chelates. These chelates can influence various chemical and biological processes by altering the reactivity and availability of the metal ions .

Comparison with Similar Compounds

Uniqueness: 1,4,7-Triazecane is unique due to its specific ring size and the arrangement of nitrogen atoms, which allows it to form highly stable complexes with metal ions. This stability makes it particularly valuable in coordination chemistry and various applications in scientific research .

Properties

IUPAC Name

1,4,7-triazecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c1-2-8-4-6-10-7-5-9-3-1/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIURFCAPKNNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413102
Record name 1,4,7-triazecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56575-49-6
Record name 1,4,7-triazecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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